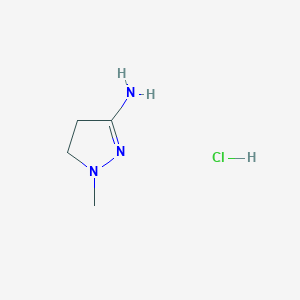

1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride

CAS No.: 3956-40-9

Cat. No.: VC2870804

Molecular Formula: C4H10ClN3

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3956-40-9 |

|---|---|

| Molecular Formula | C4H10ClN3 |

| Molecular Weight | 135.59 g/mol |

| IUPAC Name | 2-methyl-3,4-dihydropyrazol-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H9N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H2,1H3,(H2,5,6);1H |

| Standard InChI Key | MUKSQSIEVOWLTH-UHFFFAOYSA-N |

| SMILES | CN1CCC(=N1)N.Cl |

| Canonical SMILES | CN1CCC(=N1)N.Cl |

Introduction

Structural Characteristics and Identification

Chemical Identity and Nomenclature

1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is identified by the CAS registry number 3956-40-9 and represents the hydrochloride salt of its parent compound . The parent compound (1-methyl-4,5-dihydro-1H-pyrazol-3-amine) is also known as 2-methyl-3,4-dihydropyrazol-5-amine in some chemical databases, highlighting alternative naming conventions within the scientific literature . The compound belongs to the broader class of dihydropyrazoles, which are partially reduced derivatives of the aromatic pyrazole system containing a five-membered heterocyclic ring with adjacent nitrogen atoms.

Structural Properties

The molecular structure of 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride consists of a dihydropyrazole core with three key structural elements: a methyl group attached to the nitrogen at position 1, an amine group at position 3, and a hydrochloride counterion . The compound's chemical structure can be represented through several descriptors:

The parent compound has a molecular weight of 99.13 g/mol, while the hydrochloride salt has a molecular weight of 135.60 g/mol due to the addition of HCl . This structural configuration contributes to the compound's reactivity profile and potential for further functionalization.

Physical and Analytical Properties

Analytical Profile

The analytical profile of 1-methyl-4,5-dihydro-1H-pyrazol-3-amine includes important spectroscopic data that facilitate its identification and characterization. For the parent compound, predicted collision cross-section (CCS) values have been determined for various adduct forms, providing valuable reference data for mass spectrometric analysis :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 100.08693 | 117.8 |

| [M+Na]+ | 122.06887 | 128.1 |

| [M+NH4]+ | 117.11347 | 126.1 |

| [M+K]+ | 138.04281 | 125.0 |

| [M-H]- | 98.072374 | 118.6 |

| [M+Na-2H]- | 120.05432 | 123.1 |

| [M]+ | 99.079101 | 119.2 |

| [M]- | 99.080199 | 119.2 |

Synthetic Methodologies

| Purity | Size | Price (USD) | Lead Time |

|---|---|---|---|

| 95% | 100mg | 275.0 | 1~3 weeks |

| 95% | 250mg | 378.0 | 1~3 weeks |

| 95% | 1g | 705.0 | 1~3 weeks |

The relatively high price point reflects the specialized nature of this compound and the complexity involved in its synthesis and purification . The standardized purity level of 95% is suitable for most research applications, though specific analytical requirements may vary depending on the intended use. Suppliers typically provide analytical documentation including NMR, HPLC, and LC-MS data to confirm compound identity and purity .

Applications in Chemical Research and Development

Role as a Chemical Building Block

1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride serves as an important organic building block for the synthesis of more complex molecular structures . The presence of multiple functional groups—specifically the amine group, the partially reduced pyrazole ring, and the methylated nitrogen—provides diverse reaction sites for chemical transformation and derivatization. These structural features make the compound particularly valuable for constructing libraries of compounds with potential biological activity.

According to commercial supplier descriptions, building blocks like this compound are "fundamental products for the synthesis of organic and biological compounds" that "play a critical role in drug discovery, material science, and chemical research" . The dihydropyrazole core represents an important pharmacophore in medicinal chemistry, making derivatives of this compound potentially valuable for pharmaceutical development.

Research Context and Related Studies

Comparative Analysis with Related Compounds

Structural Analogs

1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride belongs to a broader family of pyrazole derivatives with varying substitution patterns and oxidation states. The non-methylated analog, 4,5-dihydro-1H-pyrazol-3-amine hydrochloride (CAS: 82845-80-5), represents a closely related compound with a slightly different structural profile . This compound has a molecular formula of C3H8ClN3 and exhibits similar physical and chemical properties, though the absence of the N-methyl group likely influences its reactivity and binding characteristics .

Another related compound is 1-methyl-1H-pyrazol-3-amine (CAS: 1904-31-0), which features a fully aromatic pyrazole ring rather than the partially reduced dihydropyrazole system . This structural difference significantly impacts the compound's electronic properties, aromaticity, and chemical behavior, despite sharing the same methyl and amine substitution pattern .

Structural and Functional Relationships

The relationship between 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride and its structural analogs illustrates important structure-activity principles in heterocyclic chemistry. The dihydropyrazole core provides distinct reactivity compared to fully aromatic pyrazole systems, offering different opportunities for selective functionalization . Meanwhile, the N-methyl substitution modifies the electronic properties and steric environment of the heterocycle, potentially influencing both its chemical reactivity and biological interactions .

These structural relationships have implications for the compound's application in synthetic chemistry, where subtle variations in substrate structure can significantly impact reaction outcomes and product distributions. Understanding these relationships aids researchers in selecting the most appropriate building block for specific synthetic targets and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume